Cevalin (TN)

Description

Cevalin (TN) is a pharmaceutical formulation of L-ascorbic acid (vitamin C), a water-soluble antioxidant essential for collagen synthesis, immune function, and metabolic processes . Each chewable tablet contains 250 mg of ascorbic acid and sodium ascorbate as active ingredients . Clinically, Cevalin addresses vitamin C deficiency (e.g., scurvy), supports physiological demands during pregnancy, lactation, post-surgical recovery, and enhances iron absorption . It also serves as an adjunct in managing oxidative stress-related conditions like cardiovascular diseases and cancer .

The safety profile of Cevalin is favorable at recommended doses (<4 g/day), though high doses may cause gastrointestinal disturbances (e.g., diarrhea) or renal calculi in predisposed individuals . Notably, it interacts with drugs such as acetaminophen (prolonged half-life) and iron supplements (enhanced absorption) .

Properties

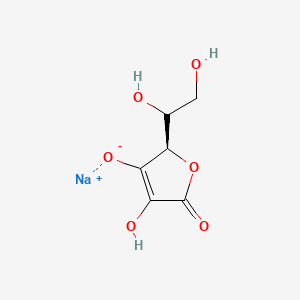

Molecular Formula |

C6H7NaO6 |

|---|---|

Molecular Weight |

198.11 g/mol |

IUPAC Name |

sodium;(2R)-2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2?,5-;/m1./s1 |

InChI Key |

PPASLZSBLFJQEF-KOCDJGNTSA-M |

Isomeric SMILES |

C(C([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Bioavailability: Sodium ascorbate (Cevalin, Cenolate) offers better gastric tolerance than acidic forms (Cecon) .

- Dosage Forms: Injectable formulations (Cenolate) bypass gastrointestinal absorption barriers, critical for acute deficiency .

- Excipients : Chewable tablets (Cevalin) often include flavoring agents, improving patient compliance .

Analytical Differentiation

Analytical methods like ion mobility spectrometry (CCS accuracy ±2%) and HPLC distinguish between ascorbic acid derivatives based on charge and mobility . For instance, sodium ascorbate in Cevalin exhibits distinct ionic profiles compared to free ascorbic acid in Cecon .

Discussion

Cevalin’s unique combination of ascorbic acid and sodium ascorbate offers balanced pH, reducing gastrointestinal side effects while maintaining efficacy . Compared to Cecon (oral solution) or Cenolate (injectable), Cevalin’s chewable form enhances usability in pediatric and geriatric populations . However, its lower per-dose strength (250 mg) may require multiple tablets for therapeutic doses, unlike single-dose options like Cevi-Bid (500 mg) .

Limitations include a lack of head-to-head clinical trials comparing Cevalin with other formulations.

Q & A

Q. How can machine learning enhance predictive modeling of Cevalin (TN)’s structure-activity relationships (SAR)?

- Methodology : Curate a high-quality dataset with standardized descriptors (e.g., molecular weight, logP, topological polar surface area). Train models (e.g., random forest, graph neural networks) using cross-validation to avoid overfitting. Validate external datasets and apply SHAP values to interpret feature importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.